molecular formula C10H15F6N3O4S2 B067532 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 174899-83-3

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B067532
CAS No.: 174899-83-3
M. Wt: 419.4 g/mol
InChI Key: INDFXCHYORWHLQ-UHFFFAOYSA-N
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Description

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries. Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle. These materials enable the formation of greener and sustainable batteries for electrical energy storage.

Scientific Research Applications

  • Liquid-Liquid Equilibrium for Separating Benzene and Hexane : A study tested the effectiveness of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide in separating benzene from a hexane + benzene mixture. This application was evaluated through solute distribution ratio and selectivity measurements (Gonzalez et al., 2012).

  • Density and Viscosity Measurement : Research measured the densities and viscosities of six ionic liquids, including this compound, across different temperatures. This study provided insights into how these properties change in the presence of water (Jacquemin et al., 2006).

  • Solvent in Separating Azeotropic Mixtures : This ionic liquid was also studied for its effectiveness in separating ethanol from heptane, again focusing on selectivity and solute distribution ratio. The study also measured density and refractive index values over the miscible region for ternary mixtures (Seoane et al., 2012).

  • Ethanol Extraction from Azeotropic Mixtures : Another research focused on the use of this ionic liquid for ethanol removal from its azeotropic mixture with hexane, providing experimental determination of liquid-liquid equilibrium for various systems (Corderi et al., 2012).

  • Binary Mixtures with Ethanol : The study of binary mixtures containing this compound and ethanol measured viscosities, densities, and speeds of sound. This research contributed to understanding the excess properties of such mixtures (Salinas et al., 2015).

  • Electrolyte in Lithium-Ion Batteries : A recent study explored the use of 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide as a lithium-ion battery electrolyte, focusing on its diffusion coefficient and temperature range (Sundari et al., 2022).

  • Molecular Dynamics Approach : A computational approach was used to study the properties of mixtures of this compound with ethanol. This study provided insights at both the micro- and macroscopic level, enhancing understanding of ionic liquid and organic solvent mixtures (Alcalde et al., 2016).

  • CO2 Absorption Studies : Another important application area is CO2 absorption, where this compound was studied for its absorption characteristics under varying pressures and temperatures (Karadaş et al., 2013).

Safety and Hazards

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Chronic 2, Eye Dam. 1, Skin Corr. 1B, and STOT RE 2 Oral . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is currently targeted for applications in next-generation low-power electronics and optoelectronic devices . It is also used in the fabrication of lithium-ion batteries , indicating its potential in the field of energy storage.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C2F6NO4S2/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDFXCHYORWHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049234
Record name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
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Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174899-83-3
Record name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174899-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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Record name 174899-83-3
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Record name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide?

A1: The molecular formula of this compound is C12H19F6N3O4S2, and its molecular weight is 419.36 g/mol.

Q2: How does temperature affect the surface tension of [bmim][Tf2N]?

A: The surface tension of [bmim][Tf2N] decreases with increasing temperature. [] This behavior is typical for liquids, as increased thermal energy weakens the intermolecular forces responsible for surface tension.

Q3: What spectroscopic techniques are commonly used to characterize [bmim][Tf2N]?

A3: Several spectroscopic techniques can be employed to analyze [bmim][Tf2N], including:

  • Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and analyzes intermolecular interactions. [, , , , ]
  • Nuclear magnetic resonance (NMR): Provides structural information and insights into molecular interactions and dynamics. [, , , ]
  • Ultrafast infrared spectroscopy: Investigates vibrational dynamics and interfacial effects in thin films. []
  • UV-Vis spectroscopy: Studies the electronic structure and color changes induced by factors like irradiation. []
  • X-ray absorption spectroscopy (XAS): Probes the local electronic and geometric structure around specific atoms, particularly useful for studying metal ion solvation. []

Q4: How does water content affect the electrochemical window of [bmim][Tf2N]?

A: Water contamination significantly narrows the electrochemical window of [bmim][Tf2N]. [] This effect is attributed to the electrolysis of water, which occurs at potentials within the electrochemical window of the pure IL, thus limiting its potential applications in electrochemical devices.

Q5: How does the alkyl chain length of imidazolium-based ionic liquids affect the properties of carboxylated nitrile rubber (XNBR)/layered double hydroxide (MgAl-LDH) composites?

A: Increasing the alkyl chain length of imidazolium-based ionic liquids, while maintaining the bis(trifluoromethylsulfonyl)imide anion, impacts the glass transition temperature, crosslink density, mechanical properties, and ionic conductivity of XNBR/IL-LDH composites. [] Shorter chain ILs like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI) and [bmim][Tf2N] are more effective at enhancing ionic conductivity without significantly compromising mechanical properties.

Q6: Can [bmim][Tf2N] be used to form stable ionogels?

A: Yes, [bmim][Tf2N] has been successfully employed in the formation of stable ionogels via different methods, including:* Supramolecular self-assembly: Utilizing low molecular weight gelators like bis(amino alcohol)oxamides. []* Photopolymerization: Using crosslinked poly(glycidyl methacrylate) as the polymer host. []* Thiol-ene photopolymerization: Employing trimethylolpropane tris(3-mercaptopropionate) and 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione as monomers. []

Q7: How is molecular dynamics (MD) simulation used to study [bmim][Tf2N]?

A7: MD simulations have proven invaluable for investigating various aspects of [bmim][Tf2N], such as:

  • Solvation properties: Understanding how [bmim][Tf2N] interacts with solutes like gases, metal ions, and other solvents at the molecular level. [, , ]
  • Transport properties: Exploring the diffusion dynamics of [bmim][Tf2N] and its mixtures, providing insights into viscosity and conductivity. [, ]
  • Structural properties: Analyzing the liquid structure, ion pairing, and dynamics of [bmim][Tf2N] under different conditions. [, ]

Q8: What are the limitations of using simplified models to describe non-covalent interactions in [bmim][Tf2N]?

A: While simplified models focusing solely on hydrogen bonding between functional groups can be useful, they may not accurately capture the complexity of interactions in [bmim][Tf2N]. [] Fragment-based energy decomposition analyses highlight the importance of considering other non-covalent interactions like electrostatic and dispersion forces for a more complete understanding of the system's behavior.

Q9: How is [bmim][Tf2N] degraded?

A: [bmim][Tf2N] can be degraded through various methods, including photocatalytic degradation using dye-sensitized TiO2/SiO2 composites. [] This method offers a promising approach for breaking down imidazolium-based ILs into less harmful and biodegradable compounds.

Q10: Are there alternative solvents that can be used in place of [bmim][Tf2N]?

A: The choice of an alternative solvent depends on the specific application and desired properties. For instance:* Deep eutectic solvents (DESs): Can be considered as alternative solvents for CO2 absorption. []* Other ionic liquids: Depending on the application, other ILs with different cation/anion combinations may offer improved performance, cost-effectiveness, or environmental friendliness. [, ]

Q11: What are the challenges associated with the recycling and waste management of [bmim][Tf2N]?

A: While [bmim][Tf2N] offers advantages as a green solvent, its recycling and waste management require careful consideration due to its high thermal and chemical stability. [, ] Research efforts are focused on developing efficient and environmentally friendly methods for IL recovery and degradation.

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